3-Glycidoxypropyldimethoxymethylsilane
Overview
Description
3-Glycidoxypropyldimethoxymethylsilane: is an epoxy-silane compound widely used as a coupling agent for the functionalization of various substrates. The compound’s epoxy groups facilitate strong adhesion to surface atoms, forming a stable polymeric structure . Its molecular formula is C9H20O4Si , and it has a molecular weight of 220.34 g/mol .
Mechanism of Action
Target of Action
The primary target of 3-Glycidoxypropyldimethoxymethylsilane (GDMMS) is the surface atoms of various substrates . The compound is used to form a silane-based coupling agent for functionalization of these substrates .
Mode of Action
GDMMS interacts with its targets through its epoxy groups, which allow good adhesion of surface atoms . This interaction forms a stable polymeric structure , which is crucial for the compound’s function as a coupling agent.
Result of Action
The primary result of GDMMS’s action is the formation of a stable polymeric structure on the surface of various substrates . This structure allows for the effective functionalization of the substrates, enabling them to be used in a variety of applications. For example, GDMMS-modified substrates can be used for the electrochemical detection and labeling .
Biochemical Analysis
Biochemical Properties
3-Glycidoxypropyldimethoxymethylsilane plays a crucial role in biochemical reactions due to its ability to form stable polymeric structures. The epoxy groups in this compound enable strong adhesion to surface atoms, making it an effective coupling agent. It interacts with various enzymes and proteins, particularly those involved in surface modification and immobilization processes. For example, it can modify indium tin oxide glass substrates, which can then be used for electrochemical detection and labeling . The interactions between this compound and biomolecules are primarily based on covalent bonding, which ensures stability and durability in biochemical applications.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying cell surfaces, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable bonds with cell surface proteins and enzymes can lead to changes in cell behavior and function. For instance, it can affect the proliferation and differentiation of cells by altering the extracellular matrix and cell adhesion properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The epoxy groups in the compound react with amides, alcohols, thiols, and acids, forming covalent bonds that modify the structure and function of target molecules . This can lead to enzyme inhibition or activation, depending on the specific interactions involved. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under inert gas conditions and can react slowly with moisture or water . Over time, the stability of this compound can impact its long-term effects on cellular function, with potential degradation products influencing cellular responses. In in vitro and in vivo studies, the compound’s effects on cells and tissues may vary depending on the duration of exposure and environmental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and function. Threshold effects may be observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s epoxy groups can undergo hydrolysis, leading to the formation of reactive intermediates that participate in further biochemical reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable bonds with surface atoms and biomolecules allows it to localize and accumulate in specific cellular compartments . This localization can impact its activity and function, with potential effects on cellular processes and responses.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with targeting signals or post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . This localization is critical for its role in modifying cell surfaces and influencing cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Glycidoxypropyldimethoxymethylsilane is typically synthesized through the reaction of 3-chloropropyltrimethoxysilane with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired epoxy-silane product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Glycidoxypropyldimethoxymethylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Epoxy Ring Opening: The epoxy group can react with nucleophiles, such as amines or alcohols, resulting in ring-opening reactions.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the presence of an acid or base catalyst.
Condensation: Silanol groups condense under acidic or basic conditions.
Epoxy Ring Opening: Nucleophiles like amines or alcohols under mild to moderate temperatures.
Major Products Formed:
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Epoxy Ring Opening: Hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry: 3-Glycidoxypropyldimethoxymethylsilane is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid organic-inorganic materials .
Biology: The compound is used to modify surfaces for the immobilization of biomolecules, aiding in biosensor development and other bioanalytical applications .
Medicine: In medical research, this compound is utilized to functionalize surfaces for drug delivery systems and tissue engineering .
Industry: The compound is widely used in the production of silicone-based rubbers, coatings, and adhesives. It acts as a hardener and improves the mechanical properties of the final products .
Comparison with Similar Compounds
- 3-Glycidyloxypropyltrimethoxysilane
- 3-Glycidyloxypropyltriethoxysilane
- 3-Aminopropyltriethoxysilane
- 3-Aminopropyltrimethoxysilane
- Diethoxy (3-glycidyloxypropyl)methylsilane
- 3-Mercaptopropyltrimethoxysilane
Comparison: 3-Glycidoxypropyldimethoxymethylsilane is unique due to its specific combination of epoxy and silane functionalities, which provide excellent adhesion properties and stability. Compared to similar compounds, it offers a balanced reactivity and versatility for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4Si/c1-10-14(3,11-2)6-4-5-12-7-9-8-13-9/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGNXNCOTZPEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCOCC1CO1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
158600-68-1 | |
Record name | Oxirane, 2-[[3-(dimethoxymethylsilyl)propoxy]methyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158600-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90984300 | |
Record name | Dimethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65799-47-5 | |
Record name | (3-Glycidoxypropyl)methyldimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65799-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-(2,3-Epoxypropoxy)propyl)dimethoxymethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065799475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(2,3-epoxypropoxy)propyl]dimethoxymethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Glycidoxypropyldimethoxymethylsilane improve the properties of materials?
A: this compound acts as a coupling agent or adhesion promoter due to its bifunctional structure. It contains a glycidoxypropyl group that can react with organic polymers (like epoxy resins) and a dimethoxymethylsilane group that can hydrolyze and condense with inorganic materials like silica [, ]. This bridging effect enhances the interfacial adhesion between dissimilar materials, leading to improved mechanical properties and stability.
Q2: What analytical techniques are used to characterize this compound and its effects on materials?
A2: Several analytical techniques are employed to study this compound and its influence on materials:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton NMR (1H-NMR), is used to confirm the structure of the silane and its incorporation into polymers. For instance, in the synthesis of EPVS resins, 1H-NMR confirmed the presence of the characteristic peaks of this compound within the polymer structure [].
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides information about the functional groups present in the material. In the case of EPVS resins, FTIR confirmed the successful incorporation of epoxy groups from the silane into the polymer network [].
- Mechanical Testing: Techniques like tensile testing are used to evaluate the impact of this compound on the mechanical properties of materials. For example, the increase in tenacity of PBO fibers treated with this compound was measured using tensile testing, demonstrating the positive effect of the silane treatment on fiber strength [].
- Fluorescence Spectroscopy: This technique can be used to assess the degradation level of PBO fibers. Researchers found a correlation between the intensity of fluorescence peak emission from methanol rinses of aged PBO fibers and the extent of fiber degradation []. This finding suggests the potential for developing a fluorescence-based analytical method to determine the remaining service life of PBO materials.
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